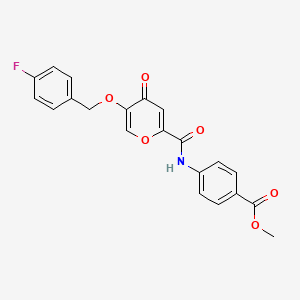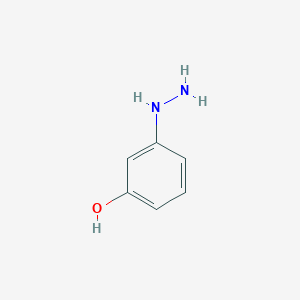![molecular formula C11H14N2O B2480721 N-[4-(氨基甲基)苯基]环丙酸酰胺 CAS No. 779353-75-2](/img/structure/B2480721.png)
N-[4-(氨基甲基)苯基]环丙酸酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of derivatives related to N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide has been explored for potential antidepressant activities. These derivatives, synthesized from 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane and (E)-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid, have shown promising results in pharmacological tests (Bonnaud et al., 1987).
Molecular Structure Analysis
The crystal structure and conformational analysis of related cyclopropane derivatives reveal insights into the molecular geometry and potential biological activity. One study focused on the synthesis and crystal structure of a compound with significant inhibitory activity against cancer cell lines, indicating the importance of molecular structure in biological activity (Lu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of cyclopropane derivatives, including N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide, have been explored in various studies. These compounds exhibit a range of biological activities, influenced by their structural features and synthetic modifications. For example, the synthesis and evaluation of conformationally restricted analogues of milnacipran highlight the impact of chemical structure on NMDA receptor antagonism (Shuto et al., 1998).
科学研究应用
合成与表征
- 已合成并表征了N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide衍生物,由于其独特的分子结构,显示出在各种应用中具有潜力 (Özer, Arslan, VanDerveer, & Külcü, 2009)。
组装新型支架
- 已使用N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide的衍生物直接芳基化环丙烷的C(sp3)-H键,从而组装出具有潜在应用于制药研究中的新型单芳基和双芳基环丙烷羧酰胺支架 (Parella, Gopalakrishnan, & Babu, 2013)。
公斤级生产
- 已开发了一种实用的公斤级过程,用于米纳西普兰类似物N,N-二烯基(1R, 2R)-2-(aminomethyl)-1-(2-thienyl)cyclopropanecarboxamide。这一过程对于制药和其他化学产品的大规模生产可能至关重要 (Li, Li, Chen, Sun, & Chen, 2012)。
生物筛选
- N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide衍生物显示出有希望的抗微生物活性,突显了它们在制药和农业应用中的潜力 (Akbari, 2018)。
Bradykinin B1拮抗剂
- 环丙烷羧酰胺衍生物,包括N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide,已被研究作为Bradykinin B1拮抗剂。这些化合物在开发受Bradykinin途径影响的疾病治疗方面可能很重要 (Kuduk et al., 2007)。
杀虫和抗菌活性
- 已合成N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide的衍生物,并显示出显著的杀虫和抗菌活性,表明它们在害虫控制和抗微生物应用中的用途 (Shan, 2008)。
抗癫痫烯胺
- 已确定了抗癫痫烯胺的结构,包括N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide衍生物。这些发现可能有助于新型抗癫痫药物的开发 (Kubicki, Bassyouni, & Codding, 2000)。
抗增殖活性
- N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide的衍生物显示出对癌细胞系的抗增殖活性,表明在癌症治疗中具有潜力 (Lu et al., 2021)。
NMDA受体拮抗剂
- 已设计了一种特定的构象限制类似物N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide作为NMDA受体拮抗剂,这可能对治疗神经系统疾病有影响 (Ono et al., 2002)。
对环丙烷类似物构象的影响
- 使用量子力学方法研究了N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide类似物的苯基侧链对其构象的影响,这对于理解它们的生物活性构象至关重要 (Alemán et al., 2002)。
抗抑郁衍生物的合成
- 已合成了N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide的新型衍生物作为潜在的抗抑郁药物,扩大了它们的治疗应用范围 (Vervisch et al., 2009)。
安全和危害
属性
IUPAC Name |
N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-7-8-1-5-10(6-2-8)13-11(14)9-3-4-9/h1-2,5-6,9H,3-4,7,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFQLRBYHZMULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
779353-75-2 |
Source


|
| Record name | N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2480639.png)
![Methyl 5-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2480641.png)


![4-[2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2480645.png)
![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)
![3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2480651.png)





![(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2480661.png)